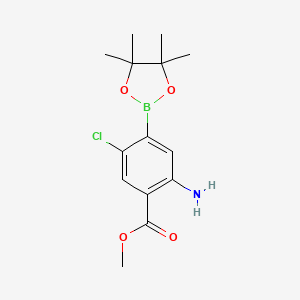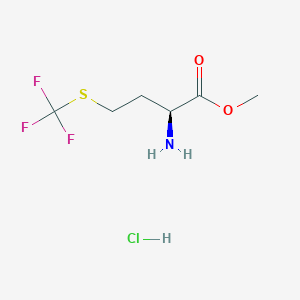
5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole, also known as EFPTP, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. EFPTP exhibits a unique chemical structure that has been found to possess several biological activities, making it a promising candidate for drug design and development.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including compounds like 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole, have been extensively studied for their anti-inflammatory and antibacterial properties. Their activity profile varies significantly with the position of the trifluoromethyl group on the pyrazole nucleus. Research has demonstrated the potential of these compounds in medicinal chemistry, particularly in developing novel agents with minimal side effects for treating inflammation and bacterial infections (Kaur, Kumar, & Gupta, 2015).
Heterocyclic Compound Synthesis
The compound serves as a building block for synthesizing various heterocyclic compounds. Its derivatives have been utilized in creating pyrazolo-imidazoles, thiazoles, and other heterocycles. This versatility underscores the significance of this compound and its derivatives in medicinal chemistry and drug development, offering a pathway to novel therapeutic agents with broad applicability (Gomaa & Ali, 2020).
Organometallic Chemistry
In organometallic chemistry, trifluoromethylpyrazoles are instrumental in studying the chemistry of metal complexes, particularly those of Group 5 metals. These complexes are explored for their potential in modeling interactions in metalloproteins and developing new organometallic reactions. The study of such complexes can lead to advancements in catalysis, materials science, and bioinorganic chemistry (Etienne, 1996).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to pyrazole derivatives, highlights the importance of hybrid catalysts in synthesizing medically relevant scaffolds. Research in this area focuses on developing efficient synthetic routes for bioactive molecules, with this compound derivatives potentially serving as key intermediates. This work is critical for the pharmaceutical industry in creating new drugs and understanding their mechanisms of action (Parmar, Vala, & Patel, 2023).
Therapeutic Applications
Pyrazoline derivatives, closely related to the compound , have been extensively studied for their therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. These studies highlight the potential of pyrazole-based compounds in developing new treatments for a wide range of diseases, underscoring the importance of this compound in medicinal chemistry (Shaaban, Mayhoub, & Farag, 2012).
Propiedades
IUPAC Name |
3-(4-ethylphenyl)-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c1-2-8-3-5-9(6-4-8)10-7-11(17-16-10)12(13,14)15/h3-7H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUCMTJDRCHLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987468.png)




![5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2987476.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2987478.png)
![2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2987479.png)





![3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2987491.png)